molecular formula C6H16ClNO2 B2682622 3-(3-Aminopropoxy)propan-1-ol;hydrochloride CAS No. 2361636-36-2

3-(3-Aminopropoxy)propan-1-ol;hydrochloride

Cat. No.: B2682622
CAS No.: 2361636-36-2
M. Wt: 169.65
InChI Key: LPPKHXOVVWOSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminopropoxy)propan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its ability to act as a building block in organic synthesis and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropoxy)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropoxy)propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Aminopropoxy)propan-1-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropoxy)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethoxy)propan-1-ol;hydrochloride
  • 3-(3-Aminopropoxy)ethanol;hydrochloride
  • 3-(3-Aminopropoxy)propan-2-ol;hydrochloride

Uniqueness

3-(3-Aminopropoxy)propan-1-ol;hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(3-aminopropoxy)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c7-3-1-5-9-6-2-4-8;/h8H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPKHXOVVWOSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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